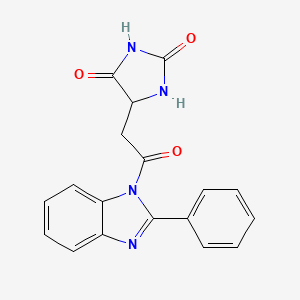
Hdac-IN-70
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac-IN-70 is a potent inhibitor of histone deacetylase 6 (HDAC6), an enzyme involved in the removal of acetyl groups from lysine residues on histone and non-histone proteins. This compound has shown significant potential in the treatment of various diseases, particularly cancer and neurodegenerative disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Hdac-IN-70 involves multiple steps, including the formation of key intermediates through reactions such as condensation, reduction, and cyclization. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and stringent quality control measures to maintain consistency .
Analyse Des Réactions Chimiques
Types of Reactions: Hdac-IN-70 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Hdac-IN-70 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of HDAC6 in various chemical processes.
Biology: Investigated for its effects on gene expression and protein function through the inhibition of HDAC6.
Medicine: Explored as a potential therapeutic agent for cancer, neurodegenerative diseases, and other conditions involving dysregulated acetylation
Industry: Utilized in the development of new drugs and therapeutic strategies targeting HDAC6.
Mécanisme D'action
Hdac-IN-70 exerts its effects by inhibiting the activity of HDAC6, leading to increased acetylation of histone and non-histone proteins. This results in changes in gene expression and protein function, ultimately affecting cellular processes such as proliferation, differentiation, and apoptosis . The molecular targets and pathways involved include the acetylation of tubulin and other cytoskeletal proteins, which play a crucial role in cell structure and function .
Comparaison Avec Des Composés Similaires
- Vorinostat
- Trichostatin A
- Romidepsin
- Panobinostat
- Belinostat
Conclusion
Hdac-IN-70 is a potent and selective inhibitor of HDAC6 with significant potential in scientific research and therapeutic applications. Its unique properties and targeted mechanism of action make it a valuable tool in the study and treatment of various diseases.
Propriétés
Formule moléculaire |
C18H14N4O3 |
|---|---|
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
5-[2-oxo-2-(2-phenylbenzimidazol-1-yl)ethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C18H14N4O3/c23-15(10-13-17(24)21-18(25)20-13)22-14-9-5-4-8-12(14)19-16(22)11-6-2-1-3-7-11/h1-9,13H,10H2,(H2,20,21,24,25) |
Clé InChI |
NDCTVLOOTQKGDG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2C(=O)CC4C(=O)NC(=O)N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


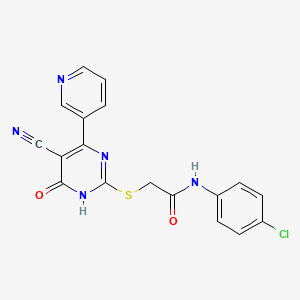
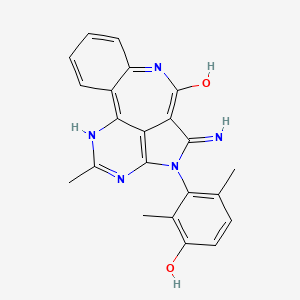
![2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)
![2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]acetic acid](/img/structure/B12375333.png)
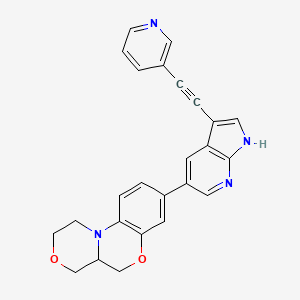
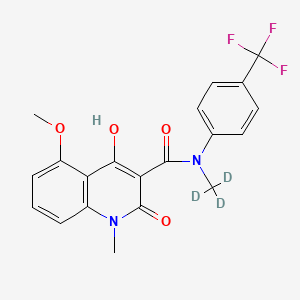
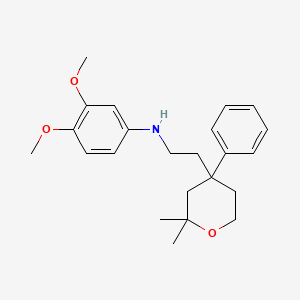
![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N,3-bis(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B12375358.png)
![D-Arg-[Hyp3,Thi5,8,D-Phe7]-Bradykinin](/img/structure/B12375363.png)
![dilithium;[[(2R,3R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B12375371.png)
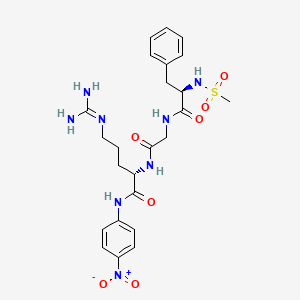
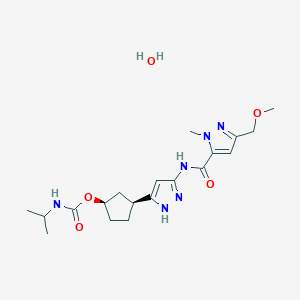
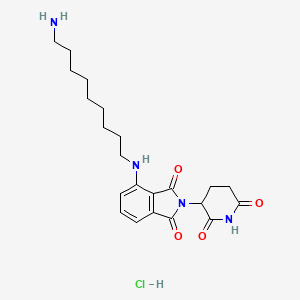
![5-[2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethylcarbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B12375411.png)
